molecular formula C16H20N2O3 B5845333 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-nitrophenyl)acetamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-nitrophenyl)acetamide

Cat. No. B5845333
M. Wt: 288.34 g/mol
InChI Key: VKQOVZOHSHXEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-nitrophenyl)acetamide, commonly known as CN2097, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it a promising candidate for use in various fields of research.

Mechanism of Action

The mechanism of action of CN2097 is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CN2097 has been shown to have a number of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CN2097 in lab experiments is its unique chemical structure, which makes it a promising candidate for use in various fields of research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.

Future Directions

There are many potential future directions for research on CN2097. One possible direction is to study the compound's effects on different types of cancer cells, to determine whether it has broad-spectrum anti-cancer activity. Another direction is to investigate the compound's potential use in combination with other anti-cancer drugs, to determine whether it can enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of CN2097, which could lead to the development of more targeted anti-cancer therapies.

Synthesis Methods

The synthesis of CN2097 involves the reaction of 2-nitrobenzaldehyde with 1-cyclohexene-1-ethanamine in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with acetic acid and acetic anhydride to obtain the final product, CN2097.

Scientific Research Applications

CN2097 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that CN2097 has anti-cancer properties and can inhibit the growth of cancer cells.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-16(17-11-10-13-6-2-1-3-7-13)12-14-8-4-5-9-15(14)18(20)21/h4-6,8-9H,1-3,7,10-12H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQOVZOHSHXEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795923
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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